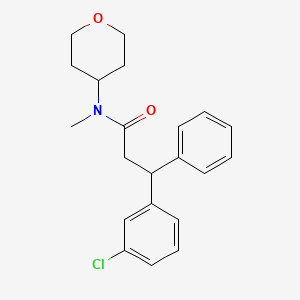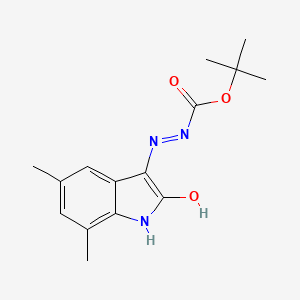
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as CPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators. 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide. One area of interest is the development of more efficient synthesis methods for 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide. Another area of interest is the study of 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide's potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to better understand the mechanism of action of 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide and its effects on various cellular pathways.
Synthesemethoden
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be synthesized using a multistep process that involves the reaction of 3-chlorobenzaldehyde with methylamine to form 3-(3-chlorophenyl)-N-methylprop-2-enamide. This intermediate is then reacted with benzaldehyde and tetrahydro-2H-pyran-4-ol to form 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-methyl-N-(oxan-4-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-23(19-10-12-25-13-11-19)21(24)15-20(16-6-3-2-4-7-16)17-8-5-9-18(22)14-17/h2-9,14,19-20H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYKRSTCNZPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B6115355.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6115414.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)
![3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)
![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6115435.png)
![1-isobutyl-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6115440.png)
![2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B6115441.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6115446.png)